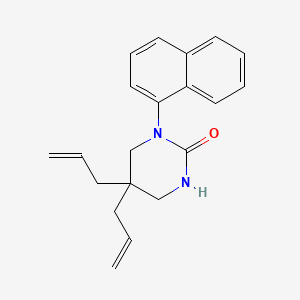
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone is an organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Naphthalenyl Group: This step might involve a Friedel-Crafts alkylation reaction where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Addition of Propenyl Groups: The propenyl groups can be introduced through a Wittig reaction or similar alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反应分析
Types of Reactions
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential bioactive compound with applications in drug discovery.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism of action of Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
相似化合物的比较
Similar Compounds
Tetrahydro-5,5-di-2-propenyl-1-(1-phenyl)-2(1H)-pyrimidinone: Similar structure with a phenyl group instead of a naphthalenyl group.
Tetrahydro-5,5-di-2-propenyl-1-(1-benzyl)-2(1H)-pyrimidinone: Contains a benzyl group.
Uniqueness
Tetrahydro-5,5-di-2-propenyl-1-(1-naphthalenyl)-2(1H)-pyrimidinone is unique due to the presence of the naphthalenyl group, which can impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
35965-93-6 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-naphthalen-1-yl-5,5-bis(prop-2-enyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H22N2O/c1-3-12-20(13-4-2)14-21-19(23)22(15-20)18-11-7-9-16-8-5-6-10-17(16)18/h3-11H,1-2,12-15H2,(H,21,23) |
InChI 键 |
QGNQTXDVGFTFHN-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1(CNC(=O)N(C1)C2=CC=CC3=CC=CC=C32)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)


![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
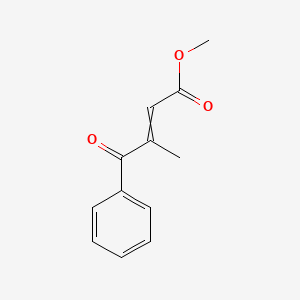



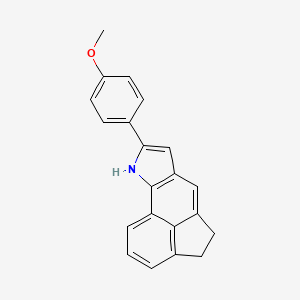
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
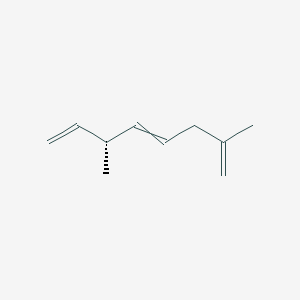
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
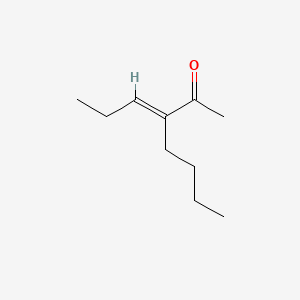
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
